trans-3-Methoxycyclohexanamine;hydrochloride
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Overview
Description
trans-3-Methoxycyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of cyclohexanamine, where a methoxy group is attached to the third carbon in the cyclohexane ring, and it is present as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclohexanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Methoxylation: Cyclohexanone undergoes methoxylation to introduce the methoxy group at the third carbon.
Amination: The methoxycyclohexanone is then subjected to reductive amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Optimized Conditions: Control of temperature, pressure, and pH to maximize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: trans-3-Methoxycyclohexanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Formation of methoxycyclohexanone or methoxycyclohexanol.
Reduction: Formation of N-methyl or N-ethyl derivatives.
Substitution: Formation of substituted cyclohexanamines.
Scientific Research Applications
trans-3-Methoxycyclohexanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of trans-3-Methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions
Comparison with Similar Compounds
- trans-4-Methylcyclohexylamine hydrochloride
- trans-3-Cyanocyclohexylamine hydrochloride
- trans-4-Methoxycyclohexanamine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the cyclohexane ring vary among these compounds.
- Unique Properties: trans-3-Methoxycyclohexanamine;hydrochloride is unique due to its specific methoxy substitution, which influences its reactivity and biological activity .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1R,3R)-3-methoxycyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
InChI Key |
VUHNATIEYBXEGU-ZJLYAJKPSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@H](C1)N.Cl |
Canonical SMILES |
COC1CCCC(C1)N.Cl |
Origin of Product |
United States |
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